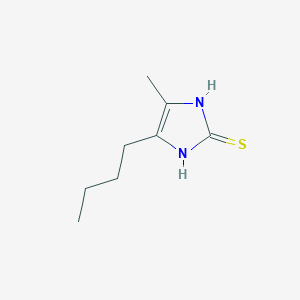

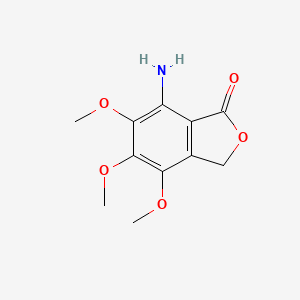

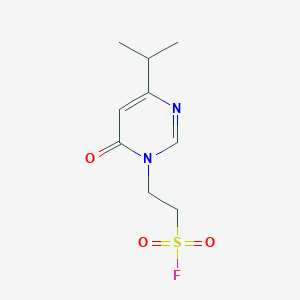

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Applications De Recherche Scientifique

Mass Spectrometry Analysis

The electron impact mass spectra of substituted 1,3‐dihydro‐2H‐imidazole‐2‐thiones, including derivatives of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione, have been analyzed. These analyses reveal that the fragmentation pattern is significantly influenced by the alkyl or phenyl N-substituents and the length of the alkyl chain, affecting the ejection of hydrogen atoms and the loss of sulphyhydryl radicals (Cert & Péerez-Lanzac, 1987).

Chemical Synthesis

The compound has been involved in synthesis studies. For instance, it has been used in the synthesis of various 1,3-dihydroimidazol-2-thiones from 1-amino-3,3-dimethylbutanone. These compounds were subjected to alkylation reactions, leading to new chemical structures (Loksha et al., 2003).

Structural Characterization

Studies have been conducted on the molecular structures of related compounds like 1-t-butyl-1,3-dihydro-2H-imidazol-2-one. These studies offer insights into bond lengths and the nature of bonding in these compounds, which can be extrapolated to understand the characteristics of this compound (Rong et al., 2013).

Electrochemical Studies

Electrochemical behavior of methyl-, tert. butyl- and phenyl-substituted derivatives of 3-imidazoline-5-thiones, closely related to this compound, has been examined. These studies provide insights into the reduction, oxidation, and group migration processes in such compounds (Gürtler & Saus, 1984).

Photochemical Properties

Research on the triplet state of 1,3-dihydro-2H-imidazole-2-thiones has been conducted. These studies have evaluated their intrinsic triplet lifetimes and high triplet energies, providing valuable information on the photochemical properties of these compounds, which can be relevant for this compound (Alam & Ito, 1999).

Propriétés

IUPAC Name |

4-butyl-5-methyl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYSTHNDFVQQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC(=S)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)